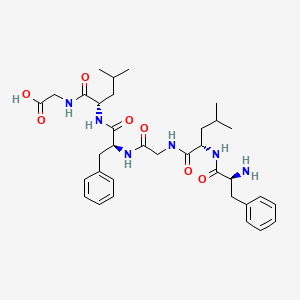![molecular formula C25H15NO3 B12566047 Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- CAS No. 143697-18-1](/img/structure/B12566047.png)
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- is a heterocyclic compound that features a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- typically involves a multi-step process. One notable method includes a four-step cascade reaction between acrylamides and 4-hydroxy-2-alkynoates. This reaction proceeds via C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions are generally mild, and the process is compatible with various functional groups, making it efficient for constructing complex molecules.
Industrial Production Methods
While specific industrial production methods for Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Aplicaciones Científicas De Investigación
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties are being explored for use in materials science, including the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to engage in specific binding interactions with enzymes or receptors, influencing biological processes. Detailed studies, including density functional theory (DFT) calculations, have been conducted to elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine-3,4-dicarboxylic anhydride
- 3,4-Pyridinedicarboxylic anhydride
- Cinchomeronic anhydride
Uniqueness
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- stands out due to its fused ring system and the presence of triphenyl groups, which impart unique chemical and physical properties
Propiedades
Número CAS |
143697-18-1 |
|---|---|
Fórmula molecular |
C25H15NO3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
4,6,7-triphenylfuro[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C25H15NO3/c27-24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)26-23(21(20)25(28)29-24)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
OFYVKNMHTQCKDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=C(N=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


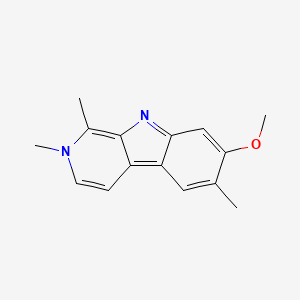
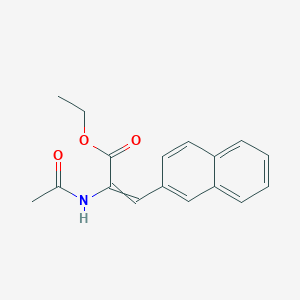


![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
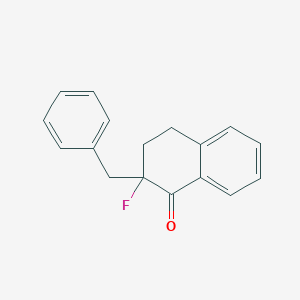
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)

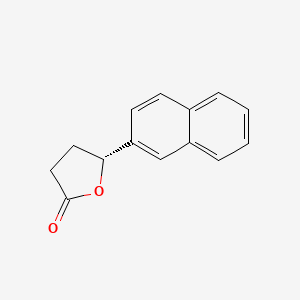
acetyl fluoride](/img/structure/B12566023.png)

![2,4-Dimethyl-6-[(pyrrolidin-1-yl)methyl]-1,3,5-triazine](/img/structure/B12566035.png)
